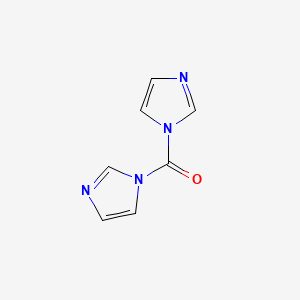

1,1'-Carbonyldiimidazole

説明

Historical Development and Significance of N,N'-Carbonyldiimidazole (CDI) as a Reagent

The introduction of 1,1'-Carbonyldiimidazole (CDI), also known as N,N'-Carbonyldiimidazole, into the repertoire of organic chemistry marked a significant advancement in synthesis. Its most common preparative method, contrived by H. A. Staab, involves the reaction of imidazole (B134444) with phosgene (B1210022) in an inert solvent. google.comorgsyn.org This method, noted for its convenience and good yield, established a reliable source for the reagent. orgsyn.org

Initially, CDI gained prominence as a superior reagent for peptide synthesis. acs.orgacs.org Researchers George W. Anderson and Rolf Paul were instrumental in demonstrating its utility in forming peptide bonds. acs.orgacs.org The significance of CDI lies in its ability to act as a potent activating agent for carboxylic acids, converting them into highly reactive acyl-imidazole intermediates. youtube.comsci-hub.st This activation facilitates the formation of amide bonds under mild conditions, which is crucial for preventing the racemization of amino acids during peptide coupling. wikipedia.org

A key advantage that propelled CDI's adoption was its profile as a safer and more easily handled alternative to harsh reagents like phosgene or thionyl chloride. wikipedia.orgbiosynth.com Furthermore, the byproducts of its reactions are carbon dioxide and imidazole, which are relatively innocuous and easily removed from the reaction mixture. sci-hub.stsci-hub.se This combination of high reactivity, mild reaction conditions, and clean byproducts cemented CDI's importance as a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the preparation of clinical candidates and marketed drugs. sci-hub.se

Scope and Versatility of CDI in Modern Chemical Synthesis and Materials Science

The utility of this compound extends far beyond its initial applications in peptide synthesis, showcasing remarkable versatility in modern chemical transformations and the development of advanced materials. nbinno.com It is widely employed to convert carboxylic acids, alcohols, and amines into a diverse array of functional groups. wikipedia.orgnbinno.com

In modern organic synthesis, CDI is a cornerstone reagent for the formation of amides, esters, carbamates, ureas, and thioesters. biosynth.comnbinno.comcommonorganicchemistry.com Its ability to activate carboxylic acids via an acyl imidazole intermediate is fundamental to these transformations. sci-hub.st The reaction with amines to form amides is particularly noteworthy and is considered a primary application, often proceeding without the need for an additional base as the liberated imidazole can fulfill this role. nbinno.comcommonorganicchemistry.com The synthesis of esters through CDI-mediated activation is also a well-established method, though it may require heat or the presence of a strong base for less reactive alcohols. wikipedia.orgchemicalbook.com Beyond these, CDI facilitates the synthesis of symmetrical or unsymmetrical anhydrides and ureas. youtube.comyoutube.com It also serves as a carbonyl equivalent in cyclization reactions to form various heterocyclic compounds and can be used to activate nucleophiles for substitution reactions. youtube.comyoutube.comnordmann.global

In the realm of materials science, CDI has emerged as a valuable tool for polymer synthesis and modification. It has been utilized in novel polymerization methodologies, such as the CDI-mediated synthesis of aliphatic polydithiocarbonates. rsc.org It also plays a role in polymer-phase peptide synthesis, where it is used as a coupling agent in conjunction with additives like 1-hydroxybenzotriazole. nih.gov A significant application lies in bioconjugation, where CDI is used as a crosslinker to immobilize biomolecules onto polymer surfaces. frontiersin.orgresearchgate.net For instance, it can activate hydroxyl groups on polymers like poly(vinyl alcohol) (PVA) to form reactive carbamate (B1207046) intermediates, which then covalently bind to proteins or peptides. frontiersin.org This surface modification technique is crucial for developing biocompatible materials that can encourage specific cellular interactions, such as endothelialization, while minimizing undesirable effects like thrombosis. frontiersin.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 530-62-1 commonorganicchemistry.com |

| Molecular Formula | C₇H₆N₄O wikipedia.org |

| Molar Mass | 162.15 g/mol commonorganicchemistry.com |

| Appearance | White to pale-yellow crystalline powder wikipedia.orgnbinno.com |

| Melting Point | 115.5-118 °C nbinno.comcommonorganicchemistry.com |

| Solubility | Soluble in alcohol and ether; poorly soluble in water nbinno.com |

Table 2: Key Synthetic Applications of this compound

| Reaction Type | Starting Materials | Product Functional Group | Notes |

|---|---|---|---|

| Amide Synthesis | Carboxylic Acid, Amine | Amide | A primary application, crucial in peptide synthesis and pharmaceuticals. youtube.com Byproducts are CO₂ and imidazole. sci-hub.se |

| Ester Synthesis | Carboxylic Acid, Alcohol | Ester | A general method, though may require heat or a strong base for tertiary alcohols. wikipedia.org |

| Urea (B33335) Synthesis | Amine (2 equivalents) | Urea | Reacts with two equivalents of an amine to form symmetrical or unsymmetrical ureas. youtube.com |

| Carbamate Synthesis | Alcohol, Amine | Carbamate | Key reaction in medicinal chemistry and for producing agrochemicals. youtube.com |

| Thioester Synthesis | Carboxylic Acid, Thiol | Thioester | CDI is an effective coupling agent for forming thioesters. peptide.com |

| Anhydride (B1165640) Synthesis | Carboxylic Acid | Anhydride | Can be used to synthesize both symmetrical and unsymmetrical anhydrides. youtube.com |

| Polymerization | Diols, Dithiols | Polydithiocarbonates | Used as a mediator in novel polymerization methodologies. rsc.org |

| Bioconjugation | Hydroxyl-containing polymer, Amine-containing biomolecule | Covalently linked conjugate | Activates polymer surfaces for the immobilization of proteins or peptides. frontiersin.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

di(imidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038761 | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Carbonyldiimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-62-1 | |

| Record name | 1,1′-Carbonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Carbonyldiimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Carbonyldiimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-1H-imidazol-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-carbonylbis-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-CARBONYLDIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A10X1FSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Carbonyldiimidazole

Conventional Synthetic Routes to CDI

Traditional methods for synthesizing CDI primarily rely on the use of phosgene (B1210022) or its derivatives as the carbonyl source, reacting with imidazole (B134444) or its precursors.

The most established and straightforward method for preparing CDI involves the direct reaction of phosgene with imidazole. wikipedia.org This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of both the starting materials and the product. orgsyn.org In a common procedure, a solution of phosgene in an anhydrous solvent like benzene (B151609) is added to a solution of imidazole in anhydrous tetrahydrofuran (B95107) (THF). orgsyn.org

The stoichiometry of this reaction is crucial; four equivalents of imidazole are required for each equivalent of phosgene. wikipedia.orgorgsyn.org In this process, imidazole acts as both the nucleophile attacking the carbonyl group of phosgene and the base that neutralizes the hydrogen chloride generated during the reaction. wikipedia.org This neutralization results in the formation of imidazolium (B1220033) chloride as a solid byproduct, which precipitates out of the reaction mixture. orgsyn.orgprepchem.com After the reaction is complete, the imidazolium chloride is removed by filtration. The CDI is then isolated by evaporating the solvent from the filtrate, yielding a crystalline solid. orgsyn.org This method is known for providing good yields, typically ranging from 80% to 94%. orgsyn.org

| Method | Reactants | Solvents | Key Conditions | Reported Yield | Byproduct |

| Phosgene-Mediated | Phosgene, Imidazole (1:4 molar ratio) | Benzene, Tetrahydrofuran (THF) | Anhydrous, Cooled reaction | 80-94% orgsyn.org | Imidazolium chloride wikipedia.orgorgsyn.org |

| Silylated Precursor | Phosgene, 1-(Trimethylsilyl)imidazole | Benzene | Anhydrous | Not specified | Trimethylsilyl (B98337) chloride wikipedia.org |

| Silylated Precursor (Alternative) | Triphosgene (B27547), N-(Trimethylsilyl)imidazole | Dichloromethane (B109758) | Nitrogen atmosphere, 26°C | Not specified | Not specified |

An alternative conventional route involves the use of silylated imidazole precursors, such as 1-(trimethylsilyl)imidazole. orgsyn.orgchemicalbook.com In this variation, the silylated imidazole is reacted with phosgene or a phosgene equivalent like triphosgene in an anhydrous solvent such as benzene or dichloromethane. orgsyn.orgchemicalbook.com

The primary advantage of this approach is that the byproduct, trimethylsilyl chloride, is volatile, which can simplify purification compared to the removal of solid imidazolium chloride. wikipedia.org However, the synthesis of the 1-(trimethylsilyl)imidazole precursor requires an additional preparative step. orgsyn.org It has been noted in the literature that this method does not offer significant advantages that would justify the extra synthetic effort involved. orgsyn.orgchemicalbook.com One described procedure involves adding N-trimethylsilylazole dropwise to a solution of triphosgene in dichloromethane under a nitrogen atmosphere. chemicalbook.com

Green Chemistry Approaches for CDI Synthesis

In response to the high toxicity of phosgene, research has focused on developing greener, more sustainable methods for synthesizing CDI. These approaches aim to use less hazardous materials and more environmentally friendly conditions.

A notable green alternative for CDI synthesis utilizes copper oxide nanofibers (CuO NFs) as a heterogeneous catalyst. nih.gov This method is particularly significant because it completely avoids the use of phosgene. nih.govresearchgate.net In this process, CDI is synthesized from imidazole as the sole substrate in the presence of the CuO NF catalyst. nih.gov

The copper oxide nanofibers are first prepared via an electrospinning technique, followed by calcination at high temperatures to yield the pure crystalline catalyst. nih.gov The catalytic reaction to form CDI from imidazole proceeds effectively, offering a green and potentially more cost-effective pathway. nih.govresearchgate.net This innovative method represents a significant step towards a safer production process for CDI. nih.gov

Mechanochemistry, which involves using mechanical force to induce chemical reactions, represents a significant green chemistry approach, primarily by enabling solvent-free reactions. researchgate.netacs.org While the direct mechanochemical synthesis of CDI is not the common focus, CDI is widely used as a key eco-friendly reagent in mechanochemical processes. researchgate.netacs.org

In this context, CDI is employed as a safe and effective acylation agent for the solvent-free synthesis of various compounds, such as carbamates and N-protected amino esters, using techniques like ball-milling. acs.orgresearchgate.net These reactions are efficient, fast, and proceed under mild conditions. acs.orgresearchgate.net The use of CDI in mechanochemistry enhances the reactivity of intermediates without the need for the activation steps often required in solution-based synthesis. acs.orgresearchgate.net This combination of an environmentally benign reagent (CDI) with a solvent-free technique (mechanochemistry) exemplifies a powerful green chemistry strategy. researchgate.netacs.org

| Method | Key Feature | Reagents / Catalyst | Conditions | Advantage |

| Copper Oxide Nanofiber Catalysis | Phosgene-free synthesis | Imidazole, Copper Oxide Nanofiber (CuO NFs) | Catalytic reaction in air or nitrogen | Avoids toxic phosgene; Green and cost-effective alternate nih.govresearchgate.net |

| Mechanochemical Application | Solvent-free reactions | CDI used as a reagent with alcohols, amines, etc. | Ball-milling (vibrational or planetary) | Eliminates solvent use; Enhanced reactivity; Mild conditions acs.orgacs.orgresearchgate.net |

Applications of 1,1 Carbonyldiimidazole in Organic Synthesis

Amide Synthesis and Amidation Reactions

CDI is a premier coupling agent for the formation of amide bonds, a critical transformation in peptide synthesis and the creation of pharmaceuticals. youtube.comnbinno.comwikipedia.orgruifuchemical.com The reagent offers mild reaction conditions that minimize racemization of chiral centers, such as those in amino acids. wikipedia.org

The CDI-mediated amidation of carboxylic acids is a two-step process that proceeds through a highly reactive intermediate. researchgate.netresearchgate.net

Mechanism of Activation and Amidation:

Activation of Carboxylic Acid: The reaction begins with the carboxylic acid reacting with CDI. In this step, the CDI deprotonates the carboxylic acid to form a carboxylate anion. youtube.com This anion then attacks one of the carbonyl carbons of the protonated CDI, leading to a mixed anhydride (B1165640) intermediate. youtube.comthieme-connect.de

Formation of Acylimidazole: The mixed anhydride is unstable and rapidly undergoes decarboxylation (loss of CO2) to form a reactive N-acylimidazole intermediate. youtube.comwikipedia.orgresearchgate.net This acylimidazole is the key activated species in the reaction.

Nucleophilic Attack by Amine: An amine is then introduced to the reaction mixture. The amine acts as a nucleophile, attacking the carbonyl carbon of the acylimidazole. This step results in the formation of the desired amide bond and the release of an imidazole (B134444) molecule as a byproduct. youtube.comwikipedia.org

The entire process is driven by the formation of the stable CO2 molecule. wikipedia.org A significant advantage of this method is that the liberated imidazole can act as a base, meaning additional bases are often not required. commonorganicchemistry.com The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature. scribd.com

Table 1: Key Steps in CDI-Mediated General Amidation| Step | Description | Key Intermediates/Products | Byproducts |

|---|---|---|---|

| 1 | Activation of the carboxylic acid by CDI. | Acyl-imidazole intermediate | Carbon Dioxide (CO₂) |

| 2 | Nucleophilic attack by the amine on the activated acid. | Final Amide Product | Imidazole |

In a significant departure from typical organic synthesis protocols that require stringent anhydrous conditions, CDI has been successfully used for the amidation of unprotected α-amino acids directly in water. researchgate.net This represents a noteworthy advancement, particularly for peptide synthesis, as it eliminates the need for protecting group chemistry for the amino acid's side chains and simplifies the reaction setup. researchgate.net

The reaction proceeds under neutral conditions at ambient temperature. researchgate.net Zwitterionic amino acids react with CDI, presumably forming an intermediate mixed anhydride or an N-carboxyanhydride (NCA), which is then attacked by a primary amine to yield the corresponding amide. nih.govresearchgate.net Research has shown that this method is stereoconservative, meaning the chirality of the amino acid is preserved during the reaction. researchgate.net Furthermore, the functional groups present in the side chains of amino acids like arginine remain largely unaffected by the reaction conditions. researchgate.net This aqueous method provides a simple, one-pot procedure for creating peptide bonds and has been used to prepare peptide thioesters containing up to ten amino acid residues. nih.gov

CDI is an effective reagent for synthesizing substituted carboxamide derivatives, including those with biological and medicinal importance. A prominent example is the synthesis of coumarin-3-carboxamides. researchgate.netnih.gov These compounds are prepared by reacting coumarin-3-carboxylic acid with a diverse range of aniline (B41778) derivatives in the presence of CDI as the coupling agent. researchgate.netnih.gov

The synthesis involves the initial activation of the carboxylic acid group of coumarin-3-carboxylic acid with CDI to form the 3-imidazolyl coumarin (B35378) intermediate. researchgate.net This activated intermediate then readily reacts with various substituted anilines to produce the target coumarin-3-carboxamide derivatives. researchgate.net This method has been used to generate extensive libraries of these compounds for screening purposes, such as for antimicrobial activity. researchgate.netnih.gov

Table 2: Examples of Substituted Anilines Used in the Synthesis of Coumarin-3-carboxamides via CDI| Aniline Derivative | Resulting "R" Group on Carboxamide |

|---|---|

| Aniline | Phenyl |

| 4-Fluoroaniline | 4-Fluorophenyl |

| 4-Chloroaniline | 4-Chlorophenyl |

| 4-Bromoaniline | 4-Bromophenyl |

| 4-Methylaniline | 4-Methylphenyl (p-tolyl) |

| 3,4-Difluoroaniline | 3,4-Difluorophenyl |

Ester Synthesis and Esterification Reactions

Similar to amide synthesis, CDI is also a valuable tool for esterification, converting carboxylic acids and alcohols into esters. nbinno.compeptide.com While effective, the reaction with alcohols can be less straightforward than with amines and may require modified conditions for optimal results. wikipedia.org

The mechanism for ester formation begins identically to amidation: the carboxylic acid reacts with CDI to form the reactive N-acylimidazole intermediate, with the concurrent release of carbon dioxide and an imidazole molecule. youtube.com An alcohol is then added, which acts as the nucleophile, attacking the activated carbonyl and forming the ester product while releasing a second molecule of imidazole. youtube.com

However, the alcoholysis of the acylimidazole is generally slower than aminolysis. wikipedia.org Consequently, the reaction may require heat or the presence of a potent nucleophilic catalyst, such as sodium ethoxide or a strong base like sodium hydride, to proceed efficiently. wikipedia.org

A critical consideration in CDI-mediated esterification is the potential for side reactions, particularly when an excess of CDI is used to ensure complete activation of the carboxylic acid. cdnsciencepub.commcmaster.ca Research has shown that any residual CDI can react with the target alcohol, thereby preventing the desired acylation and leading to poor yields. researchgate.netcdnsciencepub.commcmaster.cacdnsciencepub.com Therefore, methodologies have been developed to remove excess CDI before the addition of the alcohol, ensuring that the purified acylimidazole can be quantitatively converted to the desired ester. cdnsciencepub.commcmaster.cacdnsciencepub.com For optimal results, the activation step is best performed in nonpolar solvents like benzene (B151609), as polar solvents or the presence of a base can promote the formation of a carboxylic anhydride side product. cdnsciencepub.com

To overcome the challenges of traditional CDI-mediated esterification, improved one-pot methodologies have been developed. One such notable improvement involves the use of a reactive halide in the reaction mixture. jst.go.jp

In this method, the esterification of a carboxylic acid with an alcohol is conducted in the presence of both CDI and a reactive halide (e.g., an alkyl iodide). jst.go.jp The reaction proceeds smoothly under neutral conditions and gives high yields of the desired ester. jst.go.jp The likely mechanism involves the initial formation of the acylimidazole, which then reacts with the iodide from the reactive halide to form a highly reactive acyl iodide in situ. This species is then rapidly attacked by the alcohol to form the final ester.

This one-pot procedure is convenient and has been shown to be effective for a variety of substrates, as demonstrated in the table below.

Table 3: Yields of Esters Synthesized via CDI and a Reactive Halide| Carboxylic Acid | Alcohol | Reactive Halide | Ester Product | Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Ethanol | Methyl Iodide | Ethyl benzoate | 95 |

| Phenylacetic acid | Methanol | Ethyl Iodide | Methyl phenylacetate | 98 |

| Cinnamic acid | Isopropanol | Methyl Iodide | Isopropyl cinnamate | 91 |

| Cyclohexanecarboxylic acid | Benzyl alcohol | Methyl Iodide | Benzyl cyclohexanecarboxylate | 89 |

Urea (B33335) and Carbamate (B1207046) Formation

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to hazardous reagents like phosgene (B1210022) for the synthesis of ureas and carbamates. commonorganicchemistry.comnih.gov Its utility lies in its ability to activate amines and alcohols under mild conditions, leading to the formation of these important functional groups with the generation of innocuous byproducts such as carbon dioxide and imidazole. wikipedia.orgresearchgate.net

Phosgene-Free Synthesis of Ureas from Amines

The reaction of CDI with amines provides a convenient and phosgene-free route to both symmetrical and unsymmetrical ureas. researchgate.netyoutube.com When CDI is treated with two equivalents of a primary or secondary amine, a symmetrical urea is formed. The synthesis of unsymmetrical ureas can be achieved by the sequential addition of two different amines. biointerfaceresearch.com The order of addition is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

The mechanism involves the initial reaction of an amine with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then attacked by a second amine molecule to yield the urea and imidazole. commonorganicchemistry.com The liberated imidazole can act as a base in the reaction mixture. commonorganicchemistry.com

A method for preparing monosubstituted carbamoylimidazoles involves the reaction of HCl or trifluoroacetic acid salts of primary amines with CDI, which prevents the formation of symmetrical urea side products. acs.org These stable carbamoylimidazole reagents can then react with various nucleophiles, including amines, to produce unsymmetrical ureas. acs.orgorganic-chemistry.org This approach has been utilized in the synthesis of natural products like macaurea A and pygmaniline A. acs.org

Table 1: Examples of Phosgene-Free Urea Synthesis using CDI

| Amine 1 | Amine 2 | Product | Reference |

| N1,N1-diethylbenzene-1,2-diamine (2 equiv.) | - | 1,3-bis(2-(diethylamino)phenyl)urea | koreascience.kr |

| 4-Methoxyphenethylamine | 3-Methoxyphenethylamine | 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | biointerfaceresearch.com |

| Polymer-bound primary/secondary amines | Primary/secondary amines (via imidazolium (B1220033) salts) | Unsymmetrical di, tri-, and tetrasubstituted ureas | nih.gov |

Preparation of Carbamates from Alcohols

CDI is widely used for the synthesis of carbamates from alcohols and amines in a two-component system, serving as a safe substitute for phosgene derivatives. researchgate.net The process typically involves the reaction of an alcohol with CDI to form an alkoxycarbonylimidazole intermediate. This intermediate is subsequently treated with an amine to furnish the desired carbamate. researchgate.netthieme-connect.com

The reactivity of the alcohol and the carbamoyl-imidazole intermediate can be enhanced under mechanochemical conditions, providing a sustainable method for carbamate synthesis. acs.orgresearchgate.net While non-benzylic primary and secondary aliphatic alcohols readily form carbamates with CDI, the reaction with benzylic alcohols can be more complex and may require forcing conditions. thieme-connect.comresearchgate.net

Table 2: CDI-Mediated Carbamate Synthesis

| Alcohol | Amine | Product | Noteworthy Aspect | Reference |

| Benzyl alcohol | N-methylamine | N-methyl-O-benzyl carbamate | Mechanochemical synthesis | researchgate.netacs.org |

| Testosterone | Imidazole (from CDI) | Testosterone-imidazole carbonyloxy | One-step reaction | researchgate.net |

| Various alcohols | Hindered amino acids/esters | N,N'-Disuccinimidyl carbonate (DSC) as an alternative | Two-step, one-pot procedure | researchgate.net |

Synthesis of Substituted Urea and Benzimidazolone Derivatives

The reaction of CDI with substituted anilines can lead to either substituted ureas or benzimidazolone derivatives, depending on the substitution pattern of the aniline. koreascience.kr

When CDI reacts with a disubstituted aniline, such as N1,N1-diethylbenzene-1,2-diamine, an intermolecular carbonyl substitution occurs with two equivalents of the aniline to form a substituted urea. koreascience.kr In contrast, the reaction of CDI with a monosubstituted aniline containing a nearby nucleophile, like tert-butyl (2-aminophenyl)carbamate, favors an intramolecular cyclization. This intramolecular reaction results in the formation of a substituted benzimidazolone, specifically tert-butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate. koreascience.kr The presence of an amine proton in the ortho position facilitates the formation of a five-membered ring through intramolecular carbonyl substitution. koreascience.kr

Synthesis of Other Key Organic Functional Groups

Anhydride Formation

This compound can be employed to synthesize carboxylic anhydrides from carboxylic acids. wikipedia.orgyoutube.com The reaction proceeds through the formation of an acyl-imidazole intermediate upon treatment of a carboxylic acid with CDI. wikipedia.org This activated intermediate can then react with another molecule of the carboxylic acid to yield the corresponding anhydride and imidazole.

To drive the equilibrium towards the anhydride, a 2:1 ratio of the carboxylic acid to CDI can be used, where the excess acid forms an insoluble salt with the liberated imidazole. wikipedia.org Trifluoroacetic acid and trichloroacetic acids are typical acids used for this purpose. wikipedia.org This method allows for the formation of symmetric anhydrides. wikipedia.org

Aldehyde and Ketone Synthesis

CDI is a valuable reagent in the synthesis of aldehydes and ketones from carboxylic acids. The common strategy involves the activation of a carboxylic acid with CDI to form an acyl-imidazole intermediate. This intermediate can then be subjected to various transformations to yield the desired carbonyl compound.

For the synthesis of aldehydes, the acyl-imidazole intermediate can be reduced. For instance, reduction with lithium aluminum hydride (LiAlH4) can selectively produce aldehydes from the carboxylic acid derivative. wikipedia.org

For ketone synthesis, the activated carboxylic acid can be reacted with organometallic reagents. A prominent application is in the Weinreb ketone synthesis. wikipedia.org In this method, a carboxylic acid is first activated with CDI and then treated with N,O-dimethylhydroxylamine hydrochloride to form a stable Weinreb-Nahm amide. chemspider.comsemanticscholar.org This amide subsequently reacts with Grignard reagents or organolithium reagents to afford the corresponding ketone. wikipedia.orgwikipedia.org This procedure is advantageous as it prevents the over-addition of the organometallic reagent, which is a common side reaction with other acylating agents. wikipedia.org

Another route to ketones involves the acylation of triphenylalkylenephosphoranes with the CDI-activated carboxylic acid. The resulting product can then undergo a Wittig reaction to form α,β-unsaturated ketones. wikipedia.org

C-C Acylation Reactions (e.g., Malonic Ester Type Compounds)

This compound (CDI) serves as an effective reagent for the C-C acylation of active methylene (B1212753) compounds, such as those of the malonic ester type. wikipedia.orgchemeurope.com This reactivity is particularly valuable in the synthesis of complex molecules like macrolide antibiotics. wikipedia.orgchemeurope.com The process involves the activation of malonic acid derivatives by CDI, which facilitates a mild decarboxylation at room temperature. nih.govorganic-chemistry.org This reaction generates a highly reactive carbonyl imidazole intermediate. nih.govorganic-chemistry.org

The key to this methodology is the in-situ formation of a ketene (B1206846) intermediate, which is then rapidly trapped by a free imidazole molecule. organic-chemistry.org This prevents common side reactions such as ketene dimerization. organic-chemistry.org The resulting acyl imidazole is a potent acylating agent that can then react with various nucleophiles in an efficient one-pot process to form new carbon-carbon bonds. nih.govorganic-chemistry.org This method avoids the harsh thermal conditions typically required for decarboxylation, offering a more versatile and gentler alternative. organic-chemistry.org The reaction demonstrates broad applicability across different malonic acid derivatives and is effective in most solvents, with the exception of those where solubility is an issue, like toluene. organic-chemistry.org

| Malonic Acid Derivative | Intermediate | Nucleophile | Final Product | Reference |

|---|---|---|---|---|

| Mono-substituted malonic acid | Carbonyl imidazole | Amine | Amide | organic-chemistry.org |

| Mono-substituted malonic acid | Carbonyl imidazole | Alcohol | Ester | organic-chemistry.org |

| Mono-substituted malonic acid | Carbonyl imidazole | Water | Carboxylic Acid | organic-chemistry.org |

| Malonic ester-type compound | Acyl imidazole | Enolate | β-keto ester | wikipedia.orgorganic-chemistry.org |

Formylation using Formylized Imidazole Reagent

This compound is a key reagent in formylation reactions through its reaction with formic acid to generate a formylized imidazole reagent. chemeurope.comthieme-connect.comresearchgate.net This N-formylimidazole is an effective formylating agent. chemeurope.com Upon heating, it can regenerate the unsubstituted imidazole while releasing carbon monoxide. chemeurope.com

This reactivity has been harnessed in palladium-catalyzed reductive formylation reactions. thieme-connect.comresearchgate.net In this process, CDI activates formic acid to produce formyl imidazole, which then serves as a source of carbon monoxide (CO) for the formylation of substrates like aryl iodides. thieme-connect.comresearchgate.net The reaction conditions are generally mild and demonstrate a broad tolerance for various functional groups, including nitro, keto, bromo, ester, and nitrile groups. thieme-connect.com

The general procedure involves adding formic acid to a solution of CDI in a solvent like dimethylformamide (DMF). thieme-connect.com After a period of stirring to allow for the formation of the formyl imidazole, the aryl iodide substrate, a base (e.g., triethylamine), and a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium) are added. thieme-connect.com The mixture is then heated to complete the formylation. thieme-connect.com

| Substrate | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodoanisole | HCO2H, CDI, Et3N | Pd2(dba)3 | 4-Methoxybenzaldehyde | 91% | thieme-connect.com |

Cyclization Reactions

This compound is a versatile reagent employed in various cyclization reactions to synthesize important heterocyclic structures. Its ability to act as a phosgene equivalent but with greater selectivity makes it suitable for constructing rings under milder conditions. wikipedia.org

Azetidines

CDI provides an efficient method for the synthesis of substituted azetidines through the cyclization of amino alcohols. organic-chemistry.org This strategy avoids the use of toxic reagents and is compatible with a range of functional groups. organic-chemistry.org The process involves the CDI-mediated activation of the hydroxyl group in the amino alcohol, which facilitates the intramolecular ring-closing reaction to form the four-membered azetidine (B1206935) ring. organic-chemistry.org This method has been successfully applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines and has even been used to create an azetidine analogue of the drug ezetimibe. organic-chemistry.org The required amino alcohol precursors can be synthesized via methods such as the proline-catalyzed Mannich reaction. organic-chemistry.org

Triazolo[4,3-a]pyridines

An operationally efficient, one-flask synthesis of wikipedia.orgchemeurope.comorganic-chemistry.orgtriazolo[4,3-a]pyridines utilizes CDI as a single reagent for both tandem coupling and cyclization. organic-chemistry.orgacs.orgsemanticscholar.org These heterocyclic scaffolds are significant in medicinal and agricultural chemistry due to their diverse biological activities. organic-chemistry.org Traditional syntheses often require harsh conditions and the isolation of intermediates, but the CDI-mediated process proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org CDI was identified as the optimal reagent for this transformation due to its cost-effectiveness, high conversion rates, and scalability. organic-chemistry.org The methodology is robust enough to be adapted for both batch processing and continuous manufacturing. organic-chemistry.orgorganic-chemistry.org

Tetronic Acids

CDI can function as a carbonyl equivalent in the formation of tetronic acids and pulvinones from hydroxyketones and diketones under basic conditions. wikipedia.orgchemeurope.com More specifically, CDI has been used in the transformation of hydrazides containing an allomaltol moiety into 3-acetyltetronic acids that feature a pyrrolidin-2-one group. rsc.org In this reaction, it was discovered that substituted 6-oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones are key intermediates in the process. rsc.org However, the direction of the reaction can change completely if the starting hydrazides contain hetaryl groups, leading to the formation of substituted pyrano[3,2-b]pyrans instead. rsc.org

| Target Heterocycle | Starting Materials | Role of CDI | Key Features | Reference |

|---|---|---|---|---|

| Azetidines | Amino alcohols | Activates hydroxyl group for intramolecular cyclization | Avoids toxic reagents; tolerates various functional groups | organic-chemistry.org |

| wikipedia.orgchemeurope.comorganic-chemistry.orgTriazolo[4,3-a]pyridines | Carboxylic acids and functionalized hydrazines | Reagent for tandem coupling and cyclization | One-flask synthesis; mild conditions; suitable for continuous process | organic-chemistry.orgacs.org |

| Tetronic Acids | Hydroxyketones, diketones, or allomaltol-containing hydrazides | Acts as a carbonyl equivalent; mediates transformation | Forms tetronic acids under basic conditions; reaction pathway is substrate-dependent | wikipedia.orgchemeurope.comrsc.org |

Applications of 1,1 Carbonyldiimidazole in Polymer Chemistry and Materials Science

Functionalization of Polymeric Materials

CDI is a powerful tool for the post-synthesis modification and functionalization of existing polymeric materials. By activating functional groups on a polymer's surface or backbone, CDI enables the covalent attachment of various molecules, thereby altering the material's surface properties and performance.

CDI is highly effective for activating the surfaces of materials rich in hydroxyl or carboxylic acid groups, preparing them for subsequent grafting reactions.

Cellulose Surfaces: The surface modification of cellulose can be readily achieved using CDI as an activator. researchgate.net The process involves the condensation of CDI with the surface hydroxyl groups of the cellulose substrate. This reaction produces a highly reactive imidazole (B134444) carboxylic ester on the surface. This activated surface can then be modified by grafting organic molecules that contain nucleophilic functions, such as amines. For example, ultrathin cellulose films have been functionalized with iron protoporphyrin IX by first activating the cellulose surface with CDI, reacting it with a diaminoalkane spacer, and then coupling the porphyrin, which was also activated by CDI. researchgate.net

Graphene: CDI is also used to functionalize graphene, enabling its use in various applications. The process likely involves the reaction of CDI with oxygen-containing functional groups, such as carboxylic acids or hydroxyls, which are present on the surface of graphene oxide (GO), a common precursor to functionalized graphene. Evidence from electrochemical studies shows the successful attachment of "CDI-graphene" conjugates to sensor surfaces, indicating a stable covalent linkage. This functionalization is a key step for the subsequent immobilization of other molecules, such as streptavidin for biosensor applications, demonstrating CDI's role in preparing graphene-based platforms for advanced materials.

Introduction of Hydrogen Bonding Motifs in Block Copolymers

1,1'-Carbonyldiimidazole (CDI) is a versatile reagent in organic synthesis, primarily utilized for creating amide, ester, carbamate (B1207046), and urea (B33335) linkages by activating carboxylic acids. chemicalbook.comwikipedia.org This reactivity can be extended to polymer chemistry for the post-polymerization modification of block copolymers. Functional groups such as ureas and carbamates are potent hydrogen bonding motifs. Consequently, CDI can be employed as a strategic tool to introduce these motifs into polymer chains.

The process would typically involve a block copolymer that already possesses functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. By reacting this polymer with another molecule (e.g., an amine or alcohol) using CDI as the coupling agent, a stable urea or carbamate bond is formed. This covalent linkage effectively grafts the hydrogen bonding motif onto the block copolymer backbone. The introduction of these interactions can significantly influence the polymer's self-assembly behavior, thermal properties, and mechanical strength.

Synthesis of Coordination Polymers

This compound has been identified as a useful reagent for the synthesis of coordination polymers, particularly those containing imidazolate (im⁻) or imidazole (Him) ligands. rsc.orgresearchgate.net The high reactivity of CDI towards nucleophiles like water or alcohols means it cannot typically be incorporated directly as a ligand in these solvent systems. researchgate.net However, this reactivity can be harnessed, as the in situ alcoholysis or hydrolysis of CDI provides a source of imidazole-based ligands for coordination with metal centers. rsc.orgresearchgate.netrsc.org This method allows for the preparation of novel coordination polymers that may not be achievable through direct reactions with imidazole itself. rsc.orgresearchgate.net

A notable application of CDI in this area is the synthesis of one-dimensional imidazole-containing copper(II) coordination polymers. rsc.orgresearchgate.net Researchers have demonstrated that CDI can be used as a reagent in copper(II) chemistry to produce interesting coordination polymers containing both imidazolate and imidazole ligands. researchgate.net

In one reaction system, a solution of copper(II) acetate dihydrate ([Cu₂(O₂CMe)₄(H₂O)₂]) in warm ethanol is added to a solution of CDI in the same solvent. rsc.org The subsequent refluxing of this mixture leads to the alcoholysis and hydrolysis of CDI, which generates the necessary ligands for polymer formation. rsc.orgresearchgate.netrsc.org This process yields new polymeric species, such as [Cu(O₂CMe)(im)(Him)(EtOH)]n, a neutral, zigzag chain where an imidazolate ligand bridges two adjacent copper(II) atoms. rsc.orgresearchgate.net Depending on the specific reaction conditions, other known compounds like [Cu(im)₂]n can also be formed. rsc.orgresearchgate.net

This synthetic approach has also been extended to other copper salts and ancillary ligands. For instance, reacting copper(II) nitrate with CDI in ethanol can produce trans-[Cu(NO₃)₂(Him)₄]. rsc.org When terephthalate is used instead of acetate in a methanol/water medium, a new 1D linear coordination polymer, [Cu(tp)(Him)₂(H₂O)]n·2nH₂O, is formed. rsc.org In this structure, square pyramidal Cu(II) atoms are bridged by the terephthalate ligand, with imidazole groups completing the coordination at each metal center. rsc.org These examples underscore the utility of CDI's controlled decomposition in accessing unique coordination polymer structures. rsc.orgresearchgate.net

Table 1: Examples of Imidazole-Containing Cu(II) Coordination Polymers Synthesized Using this compound

| Copper(II) Source | Ancillary Ligand | Solvent(s) | Resulting Coordination Polymer | Reference |

| [Cu₂(O₂CMe)₄(H₂O)₂] | Acetate | Ethanol | [Cu(O₂CMe)(im)(Him)(EtOH)]n | rsc.orgresearchgate.net |

| [Cu₂(O₂CMe)₄(H₂O)₂] | Acetate | Ethanol | [Cu(im)₂]n | rsc.orgresearchgate.net |

| Cu(NO₃)₂·3H₂O | Nitrate | Ethanol | trans-[Cu(NO₃)₂(Him)₄] | rsc.orgrsc.org |

| Copper(II) Acetate | Terephthalate | Methanol / Water | [Cu(tp)(Him)₂(H₂O)]n·2nH₂O | rsc.org |

Advanced Research Perspectives and Emerging Methodologies Involving 1,1 Carbonyldiimidazole

Mechanochemistry and Solvent-Free Reaction Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant traction as a green chemistry technique. When coupled with a versatile reagent like CDI, it offers a powerful approach for solvent-free synthesis.

The combination of CDI with mechanochemical methods, such as ball milling, aligns perfectly with the principles of green chemistry by minimizing or eliminating solvent use. acs.orgacs.org This approach not only reduces environmental impact but also can lead to enhanced reaction rates and different selectivities compared to traditional solution-phase chemistry. acs.orgnih.gov The absence of bulk solvent can lead to a higher effective concentration of reactants and catalysts, promoting reactions that may be sluggish in solution. nih.gov

Research has demonstrated that a wide array of molecules, including carboxylic acids, amines, and alcohols, react efficiently with CDI under ball-milling conditions. acs.orgresearchgate.net This has enabled the efficient, rapid, and environmentally friendly synthesis of various products like amides, esters, ureas, and hydantoins. acs.orgresearchgate.net For instance, the mechanochemical synthesis of carbamates using CDI has been shown to be a potent tool, enhancing the reactivity of both the alcohol and the carbamoyl-imidazole intermediate under mild conditions without the need for activation, as is often required in solution-based synthesis. acs.orgresearchgate.net This solvent-free method has been successfully applied to produce the anticonvulsant N-methyl-O-benzyl carbamate (B1207046) and N-protected amino esters without racemization. acs.orgresearchgate.net

The advantages of this approach are summarized in the table below:

| Feature | Benefit in CDI-Mediated Mechanochemistry |

| Solvent-Free | Reduces waste and environmental impact. acs.org |

| Enhanced Reactivity | Increased effective concentrations can accelerate reactions. nih.govacs.org |

| Mild Conditions | Reactions can often proceed at room temperature without additional activation. acs.org |

| High Yields | Efficient mixing and reaction conditions often lead to high product yields. acs.org |

| Process Simplification | Can avoid traditional solubility and purification issues. acs.org |

Flow Chemistry and Continuous Processes

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved heat transfer, enhanced safety, and greater scalability. nih.govrsc.org The application of CDI in continuous flow systems is an emerging area of interest for the synthesis of fine chemicals and pharmaceutical intermediates.

An example of CDI's application in this area is the generation of acs.orgacs.orgacs.orgtriazolo[4,3-a]pyridines. Researchers have developed an operationally efficient CDI-mediated tandem coupling and cyclization reaction that can be performed in both batch and continuous flow modes. acs.org The ability to translate such reactions to a continuous process is highly desirable for industrial applications, offering better control over reaction parameters and potentially higher throughput. almacgroup.com The use of CDI in flow can be particularly advantageous for reactions that are exothermic or involve unstable intermediates, as the small reactor volumes and high surface-area-to-volume ratios allow for precise temperature control and rapid quenching if necessary. rsc.org

Computational Studies and Reaction Pathway Modeling

Computational chemistry provides powerful tools for understanding and optimizing chemical reactions. In the context of CDI-mediated processes, computational fluid dynamics (CFD) can be a valuable tool for modeling and optimizing continuous flow reactors. researchgate.net

By simulating factors such as fluid flow, heat transfer, and reaction kinetics, CFD can predict the performance of a flow reactor under various conditions. researchgate.net For instance, simulations can identify the most significant factors affecting product yield, such as residence time and reactor temperature. researchgate.net This modeling approach can significantly reduce the amount of experimentation required to optimize a continuous process involving CDI. researchgate.net While direct computational studies on the reaction pathways of CDI itself were not detailed in the provided context, the application of such methods to the systems in which CDI is used demonstrates a clear path toward a more rational design of synthetic protocols.

Challenges and Future Directions in 1,1 Carbonyldiimidazole Research

Addressing Sensitivity and Stability Issues in Reaction Conditions

A significant challenge in the application of 1,1'-Carbonyldiimidazole is its sensitivity to moisture. nih.govacs.orgacs.org CDI readily reacts with water, leading to its degradation and the evolution of carbon dioxide. nih.govacs.org This hydrolysis can negatively impact the efficiency of acyl imidazolide (B1226674) formation, particularly in large-scale reactions where exposure to atmospheric moisture is more difficult to control. acs.orgresearchgate.net The rate of degradation is influenced by factors such as relative humidity and the exposed surface area of the reagent. acs.org

The stability of CDI is a critical factor, as its purity can affect the reproducibility of chemical reactions. researchgate.net Research has focused on developing robust analytical methods to accurately determine CDI purity, moving beyond traditional gas-capture assays. researchgate.net While CDI's sensitivity to moisture can be a limiting factor, its stability under atmospheric conditions is generally sufficient to avoid the need for extremely rigorous precautions. acs.org

Compared to more reactive reagents like isocyanates, CDI exhibits slower reaction rates, which can be a drawback in certain applications. acs.org However, its milder reactivity profile also contributes to its selectivity and wide functional group tolerance. acs.org Future research will likely focus on developing reaction conditions or formulations that enhance the stability of CDI, even in the presence of trace amounts of moisture, without compromising its reactivity. This could involve the use of additives or specialized solvent systems.

Expanding the Substrate Scope and Reaction Diversity

This compound is a versatile reagent used in a wide array of chemical transformations. It is commonly employed for the synthesis of amides, esters, ureas, and carbamates through the activation of carboxylic acids. nih.gov Its application in peptide synthesis is particularly noteworthy due to the mild reaction conditions that minimize racemization of amino acids. researchgate.net Beyond these fundamental transformations, CDI has been utilized in the synthesis of thioesters, glycosidic bonds, α,β-unsaturated ketones, and aldehydes. researchgate.netresearchgate.net

Despite its broad utility, there are limitations to the substrate scope of CDI. For instance, the formation of esters from tertiary alcohols can be problematic due to competing C-C condensation reactions. researchgate.net Similarly, reactions with sterically hindered or highly reactive substrates may result in lower yields. acs.org

Recent research has aimed to expand the horizons of CDI-mediated reactions. One notable advancement is the successful use of CDI for the amidation of unprotected α-amino acids in water, a significant step towards greener peptide synthesis. researchgate.net This demonstrates the potential to overcome previous limitations and apply CDI to a wider range of substrates under environmentally benign conditions. Future efforts will likely continue to explore CDI's reactivity with challenging substrates and develop new synthetic methodologies that broaden its applicability in complex molecule synthesis. acs.orgnih.gov

Scaling Up CDI-Mediated Syntheses for Industrial Applications

The transition of synthetic methodologies from the laboratory to an industrial scale presents a unique set of challenges, and CDI-mediated reactions are no exception. Key considerations for industrial applications include cost-effectiveness, safety, scalability, and the environmental impact of the process. acs.org CDI is an attractive reagent for large-scale synthesis due to its relatively low cost, operational simplicity, and the innocuous nature of its byproducts, imidazole (B134444) and carbon dioxide, which are easily removed from process streams. acs.orgacs.org

One of the challenges in scaling up CDI reactions is managing the off-gassing of carbon dioxide, which can be significant in large reactors. acs.org However, successful adaptations of CDI chemistry to continuous manufacturing (CM) processes have been demonstrated. acs.org Continuous flow reactors can offer better control over reaction parameters, including heat and mass transfer, and can safely manage gas evolution, making the process more robust and efficient for large-scale production. acs.org

The successful gram-scale synthesis of thioesters using CDI further highlights its potential for industrial applications. researchgate.net The operational ease and high yields achieved in these larger-scale reactions suggest that CDI-mediated processes can be both practical and economically viable. Future work in this area will likely focus on further optimizing reaction conditions for continuous flow systems and expanding the portfolio of industrially relevant molecules synthesized using CDI technology.

Exploration of Novel Catalytic Systems for CDI-Mediated Transformations

While many this compound-mediated reactions proceed efficiently without a catalyst, the exploration of catalytic systems offers the potential to enhance reaction rates, improve selectivity, and expand the scope of CDI chemistry. For instance, in the asymmetric synthesis of tetramic acid derivatives, CDI is used in the presence of a Lewis acid catalyst, BF₃·OEt₂, to facilitate the carbonyl transfer. researchgate.netmdpi.com

Interestingly, in some amidation reactions, the carbon dioxide released as a byproduct of CDI activation can itself act as a catalyst, leading to a remarkable rate enhancement. researchgate.netmdpi.com This observation opens the door to designing reactions where the inherent byproducts contribute positively to the reaction kinetics.

More recent research has focused on developing novel catalyst systems for specific applications. For example, a green synthesis of CDI itself has been developed using copper oxide nanofibers as a heterogeneous catalyst, avoiding the use of toxic phosgene (B1210022). nih.gov The development of new catalysts for CDI-mediated transformations is an active area of research, with the potential to unlock new reaction pathways and improve the efficiency and sustainability of existing processes. acs.org Future investigations may focus on developing organocatalysts or reusable heterogeneous catalysts to further enhance the green credentials of CDI-mediated syntheses.

Design of Next-Generation CDI-Based Reagents for Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of chemical reagents and processes. labcompare.comaktpublication.com For this compound, a key area of future development is the design of next-generation reagents that are more environmentally friendly, safer to handle, and more efficient.

One promising approach is the combination of CDI chemistry with mechanochemistry. acs.orgresearchgate.net By conducting reactions in a ball mill, the use of bulk solvents can be eliminated, significantly reducing the environmental impact of the synthesis. acs.org Mechanochemical activation has been shown to enhance the reactivity of CDI and its intermediates, allowing for efficient synthesis of a variety of compounds, including amides, esters, ureas, and carbamates, in a rapid and user-friendly manner. acs.orgacs.orgresearchgate.net This solvent-free approach represents a significant step towards more sustainable chemical manufacturing. researchgate.net

Future research in this area may focus on modifying the structure of CDI to create new reagents with enhanced stability, improved reactivity, or tailored selectivity. For example, derivatives of CDI could be designed to be more resistant to hydrolysis or to be recyclable. The development of such "next-generation" CDI-based reagents, combined with sustainable synthetic methodologies like mechanochemistry, will be crucial in advancing the role of this versatile compound in modern, environmentally conscious chemistry. acs.orgresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling CDI in laboratory settings?

CDI is classified as hazardous (GHS "Danger") due to risks of skin/eye damage, reproductive toxicity, and acute oral toxicity . Methodological precautions include:

- Engineering controls : Use fume hoods and ventilation systems to minimize inhalation exposure.

- Personal protective equipment (PPE) : Wear chemically resistant gloves (EN374 standard), safety goggles with side shields, and long-sleeved lab coats .

- Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced decomposition .

Q. How is CDI typically employed in peptide synthesis?

CDI activates carboxylic acids to form reactive acyl imidazolides, enabling efficient amide bond formation without racemization. A standard protocol involves:

- Dissolving CDI (1.1 equivalents) in anhydrous THF or dichloromethane.

- Adding the carboxylic acid at 0–25°C, followed by stirring for 1–2 hours.

- Introducing the amine nucleophile to the intermediate, yielding the desired peptide . This method avoids toxic byproducts (e.g., from carbodiimides) and is ideal for sensitive substrates .

Q. What solvents and conditions optimize CDI-mediated reactions?

CDI requires anhydrous, polar aprotic solvents (e.g., THF, DMF, or CH₂Cl₂) to maintain reactivity. Key parameters:

- Temperature : 0–30°C for activation; elevated temperatures (e.g., 60°C) may accelerate coupling but risk side reactions .

- Moisture control : Traces of water hydrolyze CDI to CO₂ and imidazole, reducing yield. Use molecular sieves or inert atmospheres .

Advanced Research Questions

Q. How can CDI be used to synthesize functionalized polymers for drug delivery systems?

CDI enables covalent grafting of polyethylene glycol (PEG) to chitosan, enhancing biocompatibility. A validated protocol includes:

- Step 1 : Activate mPEG with CDI in THF at 30°C for 4 hours.

- Step 2 : React the CDI-PEG intermediate with chitosan’s primary amines under mild basic conditions (pH 8–9).

- Characterization : Confirm grafting via FT-IR (C=O stretch at 1650 cm⁻¹) and ¹H-NMR (PEG methylene signals at δ 3.6 ppm) . This method produces stealth nanoparticles with prolonged circulation times .

Q. What mechanistic insights explain substituent-dependent outcomes in CDI-mediated acylations?

Steric and electronic effects of substituents influence reaction pathways:

- Electron-deficient amines (e.g., anilines): Prolonged reaction times due to reduced nucleophilicity.

- Bulky substrates : Prefer CDI over bulkier coupling agents (e.g., DCC) due to lower steric hindrance .

- Competing reactions : CDI can form urea byproducts with primary amines if stoichiometry exceeds 1:1 . Kinetic studies using ¹³C-NMR or in-situ IR spectroscopy are recommended for pathway analysis .

Q. How can discrepancies in reported CDI melting points (103–122°C) be resolved experimentally?

Variations arise from purity and measurement techniques:

- High-purity CDI (>99%): Melts sharply at 117–122°C .

- Technical-grade CDI (80–90%): Broader ranges (103–120°C) due to imidazole impurities .

- Method : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare with HPLC purity data .

Troubleshooting and Data Contradictions

Q. Why do some CDI-mediated reactions yield low coupling efficiency despite stoichiometric excess?

Common issues and solutions:

- Moisture contamination : Test solvent dryness via Karl Fischer titration; re-distill THF over Na/benzophenone.

- Side reactions : Add a catalytic base (e.g., DMAP) to suppress urea formation .

- Substrate compatibility : Avoid alcohols or thiols, which react irreversibly with CDI .

Q. How do CDI-derived intermediates compare to other coupling agents in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。